molecular formula C9H9N5O B8789322 3-hydrazino-6-phenyl-1,2,4-triazine-5(4H)-one CAS No. 61788-14-5

3-hydrazino-6-phenyl-1,2,4-triazine-5(4H)-one

Cat. No. B8789322
CAS RN: 61788-14-5
M. Wt: 203.20 g/mol
InChI Key: OBMZMCSQKQHSNN-UHFFFAOYSA-N
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Patent
US07915408B2

Procedure details

To 3-(methylthio)-6-phenyl-1,2,4-triazin-5(4H)-one (4.3 g) in isopropyl alcohol (40 mL) was added hydrazine (6.41 g, 0.200 mol). The reaction mixture was refluxed for 10 h. After cooling, the crystalline solid formed was filtered and washed with isopropyl alcohol. The crystalline solid was collected and dried in vacuo to afford the desired product. Analytical LCMS: (M+H)+=204.1.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][N:4]=1.[NH2:16][NH2:17]>C(O)(C)C>[NH:16]([C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:5][N:4]=1)[NH2:17]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CSC1=NN=C(C(N1)=O)C1=CC=CC=C1
Name
Quantity
6.41 g
Type
reactant
Smiles
NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystalline solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
The crystalline solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NN=C(C(N1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.